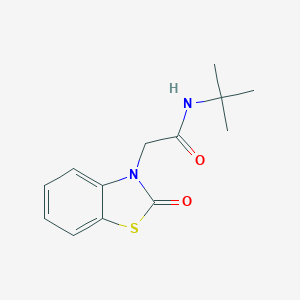
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate, also known as PTZ-17, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the thiadiazole family and has a molecular formula of C13H12N2O3S.
Mecanismo De Acción
The mechanism of action of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by inhibiting the growth and replication of microorganisms.
Biochemical and Physiological Effects:
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate has been shown to possess significant biochemical and physiological effects. It has been reported to exhibit potent antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is its high solubility in water and other solvents, making it easy to use in various lab experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Investigation of the potential applications of this compound in the treatment of various diseases.
3. Development of new derivatives of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate with improved pharmacological properties.
4. Investigation of the potential use of this compound as a pesticide or herbicide.
5. Study of the potential toxic effects of this compound on humans and the environment.
Conclusion:
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate can be achieved through a simple and efficient method. The synthesis process involves the reaction of 2-amino-5-phenoxymethyl-1,3,4-thiadiazole with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. This reaction leads to the formation of Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs.
Propiedades
Nombre del producto |
Ethyl(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
ethyl 2-(5-phenoxy-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C12H12N2O3S/c1-2-16-11(15)8-10-13-14-12(18-10)17-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
HDEIXHOPWONNTG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
SMILES canónico |
CCOC(=O)CC1=NN=C(S1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)


![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)

![N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259390.png)
![2-[(E)-4-Hydroxybenzylidene]-6,7-dimethoxytetralin-1-one](/img/structure/B259395.png)
![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-butyl-N-[1-(2-methoxyphenoxy)-2-(1-piperidinyl)ethyl]amine](/img/structure/B259398.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)

![6-Amino-4-(4-tert-butylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259402.png)
![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)